molecular formula C18H24N2O3 B5418310 2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B5418310
M. Wt: 316.4 g/mol
InChI Key: VSVWQDKBJHCRMI-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a phenyl group, and an oxolane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14-4-2-5-15(12-14)13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWQDKBJHCRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Attachment of the oxolane moiety: This step might involve the reaction of the piperazine intermediate with an oxolane derivative under specific conditions.

    Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using a methylphenyl derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the oxolane moiety.

    Substitution: Various substitution reactions could occur, especially on the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets such as enzymes or receptors, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENYL)-1-PIPERAZINE: Lacks the oxolane moiety.

    1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Lacks the phenyl group.

    2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PROPANE-1-ONE: Has a different alkyl chain length.

Uniqueness

The unique combination of the phenyl group, piperazine ring, and oxolane moiety in 2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE may confer distinct chemical and biological properties, making it a compound of interest for further study.

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